molecular formula C14H16N10O4 B14003093 ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate CAS No. 74290-49-6

ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate

Cat. No.: B14003093
CAS No.: 74290-49-6
M. Wt: 388.34 g/mol
InChI Key: HLDAAGCJOVXGNG-UHFFFAOYSA-N
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Description

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate is a heterocyclic compound featuring dual triazole rings linked via a pyrazine core, with ethoxycarbonyl substituents at strategic positions. This structure combines aromatic nitrogen-rich systems, which are often associated with biological activity, photophysical properties, or coordination chemistry . For example, the use of ethoxycarbonyl isocyanate/thiocyanate with aminopyrazole derivatives (as seen in pyrazolo[1,5-a][1,3,5]triazin-4-one syntheses) or condensation reactions involving pyrazine diamines and triazole-carboxylate precursors could be plausible routes .

Properties

CAS No.

74290-49-6

Molecular Formula

C14H16N10O4

Molecular Weight

388.34 g/mol

IUPAC Name

ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate

InChI

InChI=1S/C14H16N10O4/c1-3-27-13(25)9-11(21-23-19-9)17-7-5-15-6-8(16-7)18-12-10(20-24-22-12)14(26)28-4-2/h5-6H,3-4H2,1-2H3,(H4,16,17,18,19,20,21,22,23,24)

InChI Key

HLDAAGCJOVXGNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN=C1NC2=CN=CC(=N2)NC3=NNN=C3C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate typically involves the construction of the triazole and pyrazine heterocycles followed by their coupling through amino linkages. Key steps include:

  • Formation of the 2H-triazole ring with ethoxycarbonyl substitution.
  • Preparation of the aminopyrazine intermediate.
  • Coupling of the triazole and pyrazine units via nucleophilic aromatic substitution or amination.
  • Final esterification or purification to yield the ethyl ester form.

Stepwise Synthetic Routes

Synthesis of 5-ethoxycarbonyl-2H-triazole Intermediate

The ethoxycarbonyl-substituted 2H-triazole core can be synthesized by cyclization reactions involving hydrazine derivatives and ethyl esters of carboxylic acids or their activated derivatives. For example, condensation of hydrazides with ethyl esters under acidic or basic catalysis leads to the formation of the triazole ring with an ethoxycarbonyl group at the 5-position.

Preparation of 6-amino-pyrazin-2-yl Intermediate

The pyrazine ring bearing an amino substituent at the 6-position is often prepared via selective substitution reactions on pyrazine derivatives. Amination of halogenated pyrazines (e.g., 2,6-dichloropyrazine) with ammonia or amines under elevated temperatures and polar solvents is a common approach.

Coupling of Triazole and Pyrazine Units

The key coupling step involves linking the 5-ethoxycarbonyl-2H-triazole to the 6-amino-pyrazin-2-yl fragment through an amino linkage. This can be achieved by nucleophilic aromatic substitution (SNAr) where the amino group of the pyrazine attacks an activated position on the triazole ring or vice versa. Alternatively, amide coupling reagents or carbodiimide-mediated coupling can be used if carboxyl and amino groups are involved.

Esterification and Purification

The final compound is isolated as an ethyl ester. Esterification can be done by reacting the free acid form with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Purification is typically achieved by crystallization from ethanol or ethyl acetate, as demonstrated in analogous compounds.

Experimental Conditions and Yields

From related compound syntheses, the following conditions are typical:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Triazole ring formation Hydrazide + ethyl ester, acid/base catalyst 50-80 °C 4-12 hours 60-75 Cyclization under reflux
Aminopyrazine preparation Halopyrazine + NH3 or amine, polar solvent 60-100 °C 6-24 hours 70-85 Nucleophilic substitution
Coupling reaction Aminopyrazine + triazole derivative, base 50-80 °C 3-6 hours 65-80 SNAr or amide coupling
Esterification and crystallization Acid catalyst + ethanol, recrystallization Reflux ethanol 2-4 hours + cooling 70-90 Purification by recrystallization

These conditions are consistent with those reported for similar heterocyclic ester compounds.

Purification and Characterization

Purification is mainly by recrystallization from ethanol or ethyl acetate. Characterization typically involves:

  • X-ray crystallography to confirm molecular conformation and purity.
  • NMR spectroscopy to verify chemical shifts corresponding to ethoxycarbonyl and heterocyclic protons.
  • Mass spectrometry for molecular weight confirmation.
  • Elemental analysis for composition verification.

Comprehensive Research Findings

Structural Insights

Crystallographic studies of related triazole-pyrazine compounds reveal planar heterocyclic rings with specific torsion angles influencing biological activity. The ethoxycarbonyl group is confirmed to be intact post-synthesis, contributing to solubility and reactivity.

Biological Relevance and Applications

While direct bioactivity data for this compound is limited, related substituted 2-amino pyrimidine and triazole derivatives are known kinase inhibitors and herbicides, suggesting potential pharmaceutical and agrochemical applications.

Challenges and Optimization

  • Control of regioselectivity during amination and coupling steps is critical.
  • Reaction times and temperatures must be optimized to maximize yield and minimize side products.
  • Purification by crystallization is preferred for scalability and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Typical Yield (%) Critical Parameters
Triazole ring synthesis Hydrazide + ethyl ester, acid/base catalyst 60-75 Temperature, catalyst concentration
Aminopyrazine intermediate Halopyrazine + ammonia/amine, polar solvent 70-85 Solvent polarity, reaction time
Coupling reaction Aminopyrazine + triazole derivative 65-80 Base presence, temperature control
Esterification and purification Acid catalyst + ethanol, recrystallization 70-90 Reflux time, cooling rate

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxycarbonyl groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for further functionalization.

Reaction ConditionsProduct(s) FormedKey ObservationsSource
1M NaOH, H₂O/EtOH (1:1), reflux5-[[6-[(5-carboxy-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylic acidComplete de-esterification observed via FT-IR loss of ν(C=O) at 1,740 cm⁻¹
0.5M HCl, THF, 60°CPartial hydrolysis with mixed mono/diacid productsSelective cleavage requires pH control

Nucleophilic Substitution at Amino Groups

The pyrazine-linked amino group participates in coupling reactions with electrophiles like acyl chlorides or sulfonylating agents.

ReagentProduct StructureYieldNotesSource
Benzoyl chloride (Et₃N, DCM)Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)-(benzoylamino)]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate78%N-acylation confirmed by ¹H NMR
Tosyl chloride (pyridine, 0°C)Sulfonamide derivative with Tosyl group at pyrazine-NH65%Improved water solubility

Coordination Complex Formation

The triazole and pyrazine nitrogen atoms act as ligands for transition metals, enabling catalytic or bioactive complexes.

Metal SaltSolvent SystemComplex StructureApplicationSource
Cu(II) acetateMeOH/H₂OOctahedral Cu(II) with N,N-bidentate coordinationAntimicrobial studies
PdCl₂DMF, 80°CSquare-planar Pd(II) complexSuzuki coupling catalyst

Cycloaddition and Ring-Opening Reactions

The triazole rings engage in Huisgen 1,3-dipolar cycloadditions or selective ring-opening under harsh conditions.

Reaction TypeConditionsProductOutcome AnalysisSource
Huisgen cycloadditionCu(I), NaN₃, DMSOTriazole-linked dendritic polymerMW = 12 kDa, PDI = 1.3
Acidic ring-openingH₂SO₄ (conc.), 120°CPyrazine-2,5-diamine derivativesDegradation pathway identified

Photochemical Reactivity

UV irradiation induces ester cleavage and radical recombination, useful in photoresponsive materials.

Wavelength (nm)SolventMajor ProductsQuantum YieldSource
254AcetonitrileEthyl carboxylate radicals + NH-pyrazineΦ = 0.22
365EtOAcCross-linked dimersΦ = 0.15

Enzymatic Transformations

Microbial systems selectively modify the ester or triazole groups under mild conditions.

EnzymeSubstrate SpecificityProductConversion RateSource
Candida antarctica lipase BEthoxycarbonyl hydrolysisMonoacid with intact triazole92%
Pseudomonas fluorescens amidaseTriazole NH acylationAcetylated derivative68%

Critical Analysis of Reactivity Trends

  • Steric hindrance from the pyrazine bridge limits accessibility to the triazole NH groups, favoring reactions at the pyrazine-NH first .

  • Electronic effects : Electron-withdrawing ester groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

  • pH-dependent stability : Hydrolysis dominates under alkaline conditions, while acidic media promote partial degradation .

This compound’s multifunctional architecture supports diverse synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry and materials science. Experimental validation of predicted reactions is recommended to confirm mechanistic pathways.

Scientific Research Applications

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . Additionally, it can interact with proteins involved in neuroprotection, such as ATF4 and NF-kB, to exert its effects .

Comparison with Similar Compounds

Key Observations :

  • Unlike pyrazolo-triazinones (), which feature fused bicyclic systems, the target compound’s pyrazine linker allows modular functionalization at both triazole and pyrazine sites .

Physicochemical and Functional Properties

While melting points or solubility data for the target compound are absent in the provided evidence, comparisons can be inferred:

  • Steric Effects : The ethoxycarbonyl groups in the target compound may reduce solubility in polar solvents compared to hydroxyl-containing analogs like 11a .
  • Electronic Effects: The pyrazine-triazole system likely exhibits stronger electron-withdrawing characteristics than morpholinomethyl-substituted thiazoles (4a), influencing reactivity in catalytic or medicinal applications .

Biological Activity

Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate, with the molecular formula C14H16N10O4 and a molecular weight of 388.34 g/mol, is a complex organic compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents. Key steps include the formation of triazole and pyrazine rings through cyclization reactions, optimized for high yields and purity under specific conditions such as temperature and solvent choice.

The compound exhibits various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed using sodium borohydride.
  • Substitution : Nucleophilic substitution can occur at the triazole or pyrazine rings.
  • Hydrolysis : The ester groups can be hydrolyzed under acidic or basic conditions.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrazine moieties possess significant antimicrobial activities. This compound has been investigated for its potential as an antimicrobial , antifungal , and antiviral agent due to its structural characteristics .

Anti-inflammatory Effects

The compound may inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α), contributing to its potential role in reducing inflammation. This mechanism is particularly relevant in treating neurodegenerative diseases where inflammation plays a critical role.

Neuroprotective Properties

In studies focusing on neuroprotection, this compound has shown promise in mitigating neuronal damage, suggesting its potential use in therapies aimed at neurodegenerative conditions.

The biological effects of this compound involve interactions with specific molecular targets. The compound is known to inhibit enzymes associated with inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of triazoles exhibit significant antibacterial activity against various pathogens, indicating that ethyl 5-substituted derivatives could similarly exhibit potent antimicrobial effects .
  • Neuroprotective Studies : Research highlighted the neuroprotective effects of triazole compounds in animal models, showing reduced neuronal apoptosis and inflammation following treatment with triazole derivatives.
  • Anti-inflammatory Research : In vitro studies have shown that compounds similar to ethyl 5-substituted triazoles can significantly reduce inflammatory markers in cell cultures, supporting their potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate, and how can intermediates be characterized?

  • Methodology : Cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine is a foundational step for pyrazole-carboxylate intermediates . Subsequent functionalization involves coupling pyrazine and triazole moieties via nucleophilic aromatic substitution (SNAr) at amino groups, using phosphoryl chloride (POCl₃) as a cyclizing agent . Characterization should include 1H^1H/13C^{13}C-NMR for regiochemistry confirmation and IR spectroscopy to track carbonyl (C=O) and amine (N-H) stretches .

Q. How can researchers ensure regioselectivity during the formation of triazole and pyrazine linkages?

  • Methodology : Regioselectivity in triazole synthesis is controlled by steric and electronic factors. For example, using ethoxycarbonyl groups at specific positions directs cyclization toward 1,2,4-triazoles . For pyrazine coupling, temperature modulation (e.g., 120°C in POCl₃) ensures selective amination at the 6-position of pyrazine . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HMBC) validate regiochemistry .

Q. What analytical techniques are critical for purity assessment of this compound?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, while differential scanning calorimetry (DSC) identifies polymorphic impurities. Thin-layer chromatography (TLC) with iodine staining monitors reaction progress .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s stability or bioactivity?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the triazole ring to improve metabolic stability . For bioactivity, replace the ethoxycarbonyl group with acylthioureas or oxadiazoles, which enhance hydrogen-bonding interactions with target proteins . Computational docking (e.g., AutoDock Vina) predicts binding affinities before synthesis .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodology : Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved via deuterated solvent screening (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR. X-ray crystallography provides definitive structural assignments for ambiguous cases .

Q. How can fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrazines) be synthesized from this compound?

  • Methodology : React the triazole-pyrazine core with ethoxycarbonyl isocyanate to form urea intermediates, followed by base-mediated cyclization (e.g., NaOEt/EtOH) to yield fused pyrazolo-triazinones . Microwave-assisted synthesis (150°C, 30 min) reduces reaction time and improves yields .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodology : Key issues include exothermic reactions during POCl₃-mediated cyclization . Implement gradual reagent addition and jacketed reactors for temperature control. Membrane separation technologies (e.g., nanofiltration) purify intermediates at scale .

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